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Dermaseptin-J8

Cat. No.: B1577004
Attention: For research use only. Not for human or veterinary use.
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Description

Dermaseptin-J8 is a synthetic peptide belonging to the Dermaseptin family, a group of polycationic, alpha-helical peptides first isolated from the skin of Hylid frogs . These peptides are a critical component of amphibian innate immunity and play a key role in host defense by exhibiting potent, broad-spectrum activity against a range of pathogens . Researchers value this peptide family for its mechanism of action, which involves binding to anionic phospholipids on microbial membranes via its amphipathic structure. This interaction leads to membrane destabilization, pore formation, and ultimately, cell lysis . This mechanism provides a potential template for developing novel therapeutic agents aimed at overcoming resistant pathogens . In the research setting, this compound is a tool for studying the structure and function of antimicrobial peptides (AMPs). Its properties are investigated for several advanced applications. A primary research focus is its Antimicrobial Activity , as Dermaseptins demonstrate efficacy in vitro against Gram-positive and Gram-negative bacteria, fungi, protozoa, and enveloped viruses such as HSV and HIV . Another significant area of investigation is its Anticancer Potential . Preliminary in vitro studies on various Dermaseptin peptides have shown cytotoxic effects against numerous human cancer cell lines, making them interesting candidates for exploring new oncological therapies . Furthermore, their role as a Model for Membrane Interaction is crucial for biophysical studies on how cationic, amphipathic peptides disrupt lipid bilayers, which aids in the design of new peptide-based pharmaceuticals . This product is intended for research purposes only in laboratory settings. It is not for diagnostic or therapeutic use in humans or animals.

Properties

bioactivity

Antimicrobial

sequence

GLWKSLLKNVGKAAGKAALNAVTDMVNQA

Origin of Product

United States

Discovery, Isolation, and Biosynthetic Pathways of Dermaseptin J8

Historical Overview of Dermaseptin (B158304) Identification

The study of antimicrobial peptides from frog skin gained significant momentum with the discovery of the first dermaseptin, DRS-S1, in 1991 from the skin of the South American frog Phyllomedusa sauvagii. nih.gov This pioneering work revealed a peptide with a high propensity to form an α-helical structure and potent activity against various microorganisms. nih.gov Following this discovery, extensive research into the skin secretions of related frog species uncovered a vast library of structurally related peptides. nih.gov More than 200 different peptide sequences have been identified from various Phyllomedusa species, highlighting the remarkable molecular diversity within this genus. nih.gov

Dermaseptin-J8 was identified as a component of the skin secretions of the frog Phyllomedusa jandaia. researchgate.net Like other members of its family, it is a cationic peptide, a feature conferred by the presence of lysine (B10760008) residues, and is typically between 27 and 34 amino acids in length. nih.gov The systematic naming convention for these peptides often reflects the species of origin, with "J" likely referring to jandaia.

Methodologies for Peptide Isolation and Characterization

The isolation and characterization of this compound and related peptides follow a well-established multi-step biochemical protocol designed to separate and identify specific peptides from the complex mixture of bioactive molecules present in frog skin secretions.

The initial step involves the collection of skin secretions, which are then lyophilized. The purification process typically begins with the extraction of peptides from this crude material. nih.gov The primary method for separating the peptide components is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . nih.govmdpi.com This technique separates molecules based on their hydrophobicity, yielding distinct fractions that can be collected for further analysis.

Once purified, the primary structure (amino acid sequence) of the peptide is determined. The principal methods for this are automated Edman degradation and mass spectrometry . nih.govnih.gov Edman degradation sequentially removes one amino acid at a time from the N-terminus of the peptide for identification. nih.gov Concurrently, mass spectrometry techniques, such as Fast Atom Bombardment (FAB-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), provide a precise molecular weight of the peptide, which is used to confirm the sequence data obtained from Edman degradation. nih.govnih.gov

Table 1: Standard Methodologies for Dermaseptin Isolation and Characterization
StepTechniquePurposeReference
1. Collection & PreparationSecretion Stimulation & LyophilizationObtain and preserve the crude peptide mixture from frog skin. mdpi.com
2. PurificationReversed-Phase HPLC (RP-HPLC)Separate individual peptides from the complex mixture based on hydrophobicity. nih.gov
3. Sequence DeterminationAutomated Edman DegradationDetermine the primary amino acid sequence from the N-terminus. nih.gov
4. Mass VerificationMass Spectrometry (e.g., MALDI-TOF, ESI-MS)Confirm the molecular weight of the peptide and verify the amino acid sequence. nih.gov
5. Structural AnalysisCircular Dichroism (CD) SpectroscopyAnalyze the secondary structure (e.g., α-helical content) in different solvent environments. nih.gov

Genetic Basis and Precursor Processing

The production of this compound is a genetically encoded process involving the transcription and translation of a precursor protein, which subsequently undergoes specific modifications to yield the final, active peptide.

Understanding the biosynthetic pathway of dermaseptins has been greatly advanced by molecular cloning techniques. A common and effective method is the "shotgun" cloning of a cDNA library constructed from mRNA extracted directly from the frog's skin secretions. mdpi.commdpi.com This approach allows for the rapid identification of the nucleotide sequences that encode the peptide precursors.

Analysis of the cloned cDNA reveals that dermaseptins are synthesized as larger prepropeptides. researchgate.net The open reading frame (ORF) of a typical dermaseptin precursor, such as that for Dermaseptin-SS1, contains several distinct domains:

A Signal Peptide: A highly conserved N-terminal sequence of approximately 22 amino acids that directs the precursor protein into the secretory pathway. mdpi.comresearchgate.net

An Acidic Spacer: A region of acidic amino acid residues that follows the signal peptide. researchgate.net

A Protease Cleavage Site: Typically a Lys-Arg dibasic motif that is recognized by processing enzymes. researchgate.net

The Mature Peptide Sequence: The amino acid sequence corresponding to the final, active dermaseptin peptide. mdpi.com

A Post-Translational Modification Signal: Often, a single glycine (B1666218) residue immediately follows the mature peptide sequence, which acts as a donor for C-terminal amidation. mdpi.com

Table 2: Structure of a Representative Dermaseptin Precursor (Dermaseptin-SS1)
DomainDescriptionTypical Length (Amino Acids)Function
Signal PeptideConserved N-terminal hydrophobic region.~22Targets the prepropeptide for secretion.
Acidic SpacerRegion rich in acidic residues (e.g., Glutamic acid).VariableMay play a role in proper folding and processing.
Cleavage SiteDibasic amino acid pair (e.g., Lys-Arg).2Recognition site for endoproteases to release the mature peptide.
Mature PeptideThe sequence of the final antimicrobial peptide.27-34The bioactive component.
Amidation SignalA C-terminal Glycine residue.1Serves as an amide group donor for the C-terminus of the mature peptide.

After the prepropeptide is translated from mRNA, it undergoes several post-translational modifications (PTMs) to become the mature, active this compound. These modifications are critical for the peptide's structure, stability, and biological function.

The first step is the cleavage of the N-terminal signal peptide as the precursor enters the endoplasmic reticulum. iiitd.edu.in Subsequently, within the secretory pathway, endoproteases recognize and cleave the precursor at the specific processing site (e.g., Lys-Arg), liberating the mature peptide sequence from the acidic spacer region. researchgate.net

A final and crucial PTM for many dermaseptins is C-terminal amidation . mdpi.com This modification is directed by the glycine residue that follows the mature peptide sequence in the precursor. mdpi.com An enzyme, peptidylglycine α-amidating monooxygenase (PAM), catalyzes the conversion of this C-terminal glycine into an amide group (-CONH₂). This amidation neutralizes the negative charge of the C-terminal carboxyl group, which can enhance the peptide's stability against exopeptidases and is often essential for its full antimicrobial activity. mdpi.com

Structural Elucidation and Conformational Dynamics of Dermaseptin J8

Primary Sequence Analysis and Amino Acid Compositional Determinants

Dermaseptin-J8 is a 29-residue peptide isolated from the skin of the Jandaia leaf frog, Phasmahyla jandaia. uniprot.orgembrapa.br Its primary structure was determined to be a specific sequence of amino acids, which is the foundational determinant of its physicochemical properties and subsequent three-dimensional structure. uniprot.org

The amino acid sequence for this compound is: GLWKSLLKNVGKAAGKAALNAVTDMVNQA uniprot.org

Key features of its composition include a molecular mass of approximately 2969 Da and a cationic nature, largely attributable to the presence of multiple lysine (B10760008) (K) residues distributed along the chain. uniprot.org The peptide also contains a significant number of hydrophobic (nonpolar) residues, such as Glycine (B1666218) (G), Leucine (L), Alanine (A), Valine (V), and a conserved Tryptophan (W) at the third position. This combination of cationic and hydrophobic amino acids is a hallmark of many membrane-active antimicrobial peptides, including the dermaseptin (B158304) family. researchgate.netvulcanchem.com The precise arrangement of these residues is critical for the peptide's structure and activity.

Amino AcidThree-Letter CodeOne-Letter CodeCountProperty
AlanineAlaA5Hydrophobic
Aspartic AcidAspD1Acidic, Hydrophilic
GlycineGlyG3Hydrophobic
LysineLysK4Basic, Cationic, Hydrophilic
LeucineLeuL4Hydrophobic
MethionineMetM1Hydrophobic
AsparagineAsnN2Polar, Hydrophilic
GlutamineGlnQ1Polar, Hydrophilic
SerineSerS1Polar, Hydrophilic
ThreonineThrT1Polar, Hydrophilic
ValineValV2Hydrophobic
TryptophanTrpW1Hydrophobic, Aromatic

Secondary and Tertiary Structural Characteristics

The biological activity of dermaseptins is intrinsically linked to their ability to adopt specific three-dimensional conformations, particularly upon interaction with biological membranes.

Like other members of the dermaseptin family, this compound is predicted to adopt an α-helical secondary structure, especially within a hydrophobic or membrane-mimetic environment. researchgate.netvulcanchem.comnih.gov This propensity is a defining feature of the family and is crucial for its mechanism of action. nih.gov When folded into an α-helix, the peptide chain arranges its amino acid side chains in a specific spatial pattern.

A critical outcome of this helical folding is amphipathicity—the segregation of hydrophobic and hydrophilic residues onto opposite faces of the helix. The hydrophobic face, rich in nonpolar amino acids, can insert into the lipid core of a microbial membrane, while the hydrophilic face, containing the cationic lysine residues, remains oriented toward the aqueous environment or interacts with the negatively charged phospholipid head groups of the bacterial membrane. vulcanchem.com This amphipathic structure is fundamental to the peptide's ability to disrupt membrane integrity.

The conformation of this compound is highly dependent on its environment. In an aqueous solution, dermaseptins typically exist in a disordered or random coil state. nih.govresearchgate.net However, upon encountering a membrane or a membrane-mimetic environment, they undergo a significant conformational change.

Studies on related dermaseptin peptides have shown that in the presence of membrane-mimetic solvents, such as 2,2,2-trifluoroethanol (B45653) (TFE), or in association with detergent micelles like sodium dodecyl sulfate (B86663) (SDS), they transition into a well-defined α-helical structure. researchgate.netresearchgate.net For instance, circular dichroism studies of Dermaseptin-PH demonstrate a random coil structure in an aqueous buffer, which shifts to a predominantly α-helical conformation in a TFE/water solution. researchgate.net This induced folding is a critical step that facilitates the peptide's interaction with and subsequent disruption of the target cell membrane.

Advanced Spectroscopic and Microscopic Techniques for Structural Analysis

The elucidation of peptide structure is heavily reliant on sophisticated biophysical techniques that can provide atomic-level or secondary structure information in various environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides and proteins in solution. It provides detailed information about atomic connectivity and spatial proximity, allowing for the precise mapping of secondary and tertiary structures.

While specific NMR structural studies for this compound have not been reported, research on other dermaseptins, such as Dermaseptin-B2, has utilized NMR to confirm their structure. These studies have shown that in a membrane-mimetic environment (SDS micelles), the peptide adopts a well-defined amphipathic helix. researchgate.net Such analyses provide a structural blueprint for understanding how these peptides are positioned on and within a membrane, revealing which residues are buried in the hydrophobic core and which are exposed at the surface.

Circular Dichroism (CD) spectroscopy is a rapid and sensitive method for analyzing the secondary structure of peptides. nih.govunits.itcreative-proteomics.com The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. units.it The resulting spectrum provides a characteristic signature for different types of secondary structures.

An α-helix typically produces a CD spectrum with two negative bands around 222 nm and 208 nm and a strong positive band around 192 nm. units.it

A random coil conformation is characterized by a strong negative band near 200 nm. units.it

Atomic Force Microscopy (AFM) for Membrane Interaction Profiling

There are no specific published studies using Atomic Force Microscopy (AFM) to profile the membrane interactions of this compound. AFM is a powerful high-resolution imaging technique used to visualize the effects of antimicrobial peptides on the morphology of lipid bilayers and bacterial cell membranes in real-time. ucl.ac.ukmdpi.com Studies on other antimicrobial peptides have used AFM to observe mechanisms of membrane disruption, such as the formation of pores, membrane thinning, or complete lysis. nih.govasm.org This technique provides critical insights into how these peptides exert their antimicrobial activity by physically altering the target membrane's integrity. ucl.ac.uk Despite its utility, this specific analytical method has not been applied to generate a membrane interaction profile for this compound in the available research.

Mechanistic Insights into Dermaseptin J8 Biological Actions

Membrane-Disrupting Mechanisms

The primary mode of action for the majority of dermaseptins, including Dermaseptin-J8, is the physical disruption of the microbial cell membrane. researchgate.netmdpi.com These peptides are typically unstructured in aqueous solutions but adopt a distinct α-helical, amphipathic conformation upon encountering a lipid environment, a structural change that is critical for their activity. nih.govnih.gov This structure places hydrophobic residues on one face of the helix and cationic (positively charged) residues on the opposite face, facilitating interaction with and insertion into the membrane bilayer. nih.gov

Several models have been proposed to explain how AMPs permeabilize cell membranes. The two most prominent are the "barrel-stave" and "toroidal pore" models. asm.orgmdpi.com

In the "barrel-stave" model , peptide monomers insert themselves perpendicularly into the lipid bilayer, assembling into a bundle that resembles the staves of a barrel. researchgate.netresearchgate.net The hydrophobic surfaces of the peptides face outward, interacting with the lipid core of the membrane, while their hydrophilic surfaces face inward, creating a water-filled channel or pore through the membrane. asm.orguq.edu.au This model was initially suggested as a possible mechanism for dermaseptins. mdpi.comnih.gov

However, more evidence now supports the "toroidal pore" model for many dermaseptins. nih.gov This mechanism is often preceded by a "carpet" model, where the peptides first accumulate on the surface of the membrane, lying parallel to the lipid-water interface. mdpi.comntu.edu.sg Once a critical threshold concentration is reached, the peptides cooperatively induce a significant disruption. They insert into the membrane, forcing the phospholipid headgroups to bend inward continuously from the outer to the inner leaflet, creating a pore lined by both the peptides and the lipid headgroups. nih.govasm.orgplos.org This process causes substantial local membrane disorder. mdpi.com Studies suggest that dermaseptins likely form tetramers that assemble into these toroidal pores. nih.gov

The efficacy and selectivity of this compound are heavily influenced by its specific interactions with the phospholipid components of cell membranes. Microbial membranes are typically rich in anionic (negatively charged) phospholipids (B1166683), such as phosphatidylglycerol, whereas mammalian cell membranes are predominantly composed of zwitterionic (neutral) phospholipids like phosphatidylcholine. ntu.edu.sg The cationic nature of dermaseptin (B158304) leads to a preferential electrostatic attraction to the negatively charged microbial surfaces. mdpi.com

Research using fluorescently labeled dermaseptin and model membranes in the form of small unilamellar vesicles (SUV) has provided quantitative insights into these interactions. nih.gov The studies revealed that dermaseptin binds significantly more strongly to vesicles composed of acidic phospholipids compared to those made of zwitterionic phospholipids. nih.gov This preferential binding and subsequent aggregation within acidic membranes correlates directly with the peptide's ability to permeate these membranes. nih.gov The N-terminal region of dermaseptins has been identified as the crucial domain responsible for these membrane interactions and lytic activity. nih.govnih.gov

Interaction of Dermaseptin with Model Phospholipid Vesicles
Phospholipid Composition of VesicleVesicle ChargeSurface Partition Constant (Kp) M-1Reference
Zwitterionic PhospholipidsNeutral(0.66 ± 0.06) x 104 nih.gov
Acidic PhospholipidsAnionic (Negative)(2.8 ± 0.3) x 104 nih.gov

The formation of pores or channels by this compound has catastrophic consequences for the target cell. These pores compromise the membrane's function as a selective barrier, leading to a rapid loss of membrane integrity. mdpi.commdpi.com This permeabilization causes an uncontrolled efflux of vital intracellular components, such as ions (e.g., K+), metabolites, and ATP, and an influx of water and external ions, which disrupts the cell's osmotic balance. mdpi.comnih.gov

Experimental evidence from studies on model vesicles demonstrates that dermaseptins can cause the dissipation of the membrane diffusion potential and the rapid release of entrapped contents. nih.gov The ultimate result of this sustained leakage and loss of osmotic equilibrium is the cessation of essential cellular processes and, eventually, cell death or lysis. researchgate.net

Intracellular Targeting Pathways

While membrane disruption is the most widely accepted primary killing mechanism, a growing body of evidence suggests that some antimicrobial peptides, after gaining entry into the cell, can also interfere with internal cellular functions. asm.org This dual-action mechanism can enhance their potency.

For some families of antimicrobial peptides, such as buforins, a primary mechanism of action is the inhibition of nucleic acid synthesis after the peptide translocates across the cell membrane without causing significant lysis. asm.org However, for the dermaseptin family, direct inhibition of DNA or RNA synthesis is not as clearly established as a primary target. The observed failure of nucleic acid synthesis in dermaseptin-treated cells is often considered a secondary effect resulting from the catastrophic loss of energy (ATP) and essential precursors due to membrane permeabilization. asm.org

There is evidence to suggest that dermaseptins may possess the ability to inhibit protein synthesis. asm.org Once the peptide has permeabilized the membrane and entered the cytoplasm, it can potentially interact with intracellular components. Studies have reported that dermaseptin, among other AMPs, exhibits protein synthesis inhibitory activity. asm.org Further research involving a hybrid peptide of pleurocidin (B1576808) and dermaseptin also pointed towards intracellular targeting mechanisms. asm.org This interference with the ribosomal machinery or other aspects of protein biosynthesis would represent an additional lethal blow to the target cell, complementing the initial membrane damage.

Modulation of Essential Enzymatic Activities

Research into the specific enzymatic modulation by this compound is not extensively documented in current scientific literature. However, studies on other members of the dermaseptin family provide insights into the potential enzymatic interactions of these antimicrobial peptides (AMPs). As a class, certain AMPs, including some dermaseptins, are recognized for their capacity to inhibit protein synthesis, which inherently involves the modulation of enzymatic processes. asm.org

A notable example within the dermaseptin family is Dermaseptin S1 (DRs S1). Research has shown that this peptide can stimulate the activity of phospholipase D in human polymorphonuclear leukocytes (neutrophils). nih.gov This stimulation is linked to the peptide's role in modulating host defense mechanisms, as it is associated with an increase in cytosolic-free calcium concentration and the subsequent activation of protein kinase C. nih.gov The activation of phospholipase D is a critical step in cell signaling pathways that lead to a "respiratory burst" in neutrophils, a key microbicidal activity. nih.gov

While these findings on Dermaseptin S1 are significant, it is crucial to note that such activities are not universal across the entire dermaseptin family. The specific effects on enzymatic pathways are highly dependent on the peptide's unique amino acid sequence and structure. Therefore, it cannot be assumed that this compound possesses identical enzymatic modulatory properties. Direct investigation into this compound is required to elucidate its specific interactions with cellular enzymes.

Disruption of Cell Division Processes

Currently, there is a lack of specific research data on the effects of this compound on the cell division processes of microorganisms or other cell types. The broader investigation into the dermaseptin family has primarily focused on membrane permeabilization as the main mechanism of antimicrobial action.

However, studies on other classes of antimicrobial peptides have demonstrated that interference with cell division is a viable mechanism of action. For instance, the human α-defensin 5 (HD5) has been observed to cause extensive elongation in Gram-negative bacteria, which is an indicator of the disruption of cell division events. asm.org Similarly, microcin (B1172335) J25, an AMP produced by E. coli, induces a filamentous morphology in target bacteria by preventing the initiation of septation, thereby halting cell division. asm.org These peptides achieve this without necessarily lysing the cell membrane, representing an alternative or complementary mode of action to membrane disruption.

Modulation of Host Immune Responses and Chemotactic Properties

The ability of antimicrobial peptides to modulate the host immune system is a critical aspect of their function, extending beyond direct pathogen killing. nih.govjmb.or.kr This immunomodulatory capacity often involves recruiting and activating immune cells at the site of infection. jmb.or.krnih.gov While direct studies on this compound's immunomodulatory and chemotactic functions are limited, research on other dermaseptins provides compelling evidence of these activities within the peptide family.

A significant finding comes from the study of Dermaseptin DA4, another member of the dermaseptin superfamily. Dermaseptin DA4 has been identified as a potent chemoattractant for human leukocytes. nih.gov This chemotactic property allows the peptide to act as a danger signal, recruiting the host's innate immune cells to combat infection. nih.gov Interestingly, this study also revealed the specificity of such functions; Dermaseptin B2, despite having a high degree of sequence homology with other dermaseptins, was found to be incapable of inducing the directional migration of leukocytes. nih.gov This highlights that minor variations in peptide structure can lead to significant differences in biological function.

Further evidence of immunomodulation by this peptide family comes from Dermaseptin S1. This peptide was shown to stimulate microbicidal activities in polymorphonuclear leukocytes. nih.gov Specifically, it triggers the production of reactive oxygen species (the respiratory burst) and the release of myeloperoxidase, an enzyme crucial for killing pathogens. nih.gov

These findings collectively suggest that dermaseptins can play a dual role: directly targeting microbes and orchestrating the host's immune response. The extent to which this compound shares these chemotactic and immunomodulatory properties is yet to be determined and presents an important area for future research.

Antimicrobial Spectrum and Efficacy of Dermaseptin J8

Antibacterial Activity

Dermaseptins, as a class of molecules, exhibit lytic activity against a wide array of bacteria. researchgate.net Their mechanism of action often involves the disruption of the bacterial cell membrane, leading to cell death. researchgate.net

Efficacy Against Gram-Positive Bacterial Strains

While direct studies on Dermaseptin-J8 are limited, research on its counterpart, Dermaseptin-DI2, provides valuable insights into its potential antibacterial activity. Dermaseptin-DI2 has demonstrated inhibitory action against Gram-positive bacteria. Specifically, it has shown a Minimum Inhibitory Concentration (MIC) of 10 µM against Enterococcus faecalis and a more potent MIC of 1.3 µM against Staphylococcus aureus. researchgate.net The lower MIC value against S. aureus suggests a higher efficacy against this particular Gram-positive strain.

Table 1: Efficacy of Dermaseptin-DI2 (a counterpart of this compound) Against Gram-Positive Bacteria

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µM)
Enterococcus faecalis 10

Efficacy Against Gram-Negative Bacterial Strains

The antibacterial spectrum of dermaseptins extends to Gram-negative bacteria. researchgate.net Studies on Dermaseptin-DI2 have revealed its effectiveness against Escherichia coli, with a recorded MIC of 2.5 µM. researchgate.net However, its activity against Pseudomonas aeruginosa was found to be more limited, with a significantly higher MIC of 38 µM. researchgate.net This suggests a degree of selectivity in its action against different Gram-negative species.

Table 2: Efficacy of Dermaseptin-DI2 (a counterpart of this compound) Against Gram-Negative Bacteria

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µM)
Escherichia coli 2.5

Activity Against Multidrug-Resistant (MDR) Pathogens

The emergence of multidrug-resistant (MDR) bacteria presents a significant global health challenge. rapidmicrobiology.com Antimicrobial peptides like dermaseptins are being investigated as potential therapeutic agents against these resilient pathogens. nih.govmdpi.com While specific data for this compound against MDR strains is not currently available, studies on other dermaseptin (B158304) derivatives have shown promising results. For instance, derivatives of Dermaseptin S4 and B2 have demonstrated activity against MDR Acinetobacter baumannii, with MICs ranging from 3.125 to 12.5 µg/mL. nih.gov Furthermore, two new dermaseptin peptides, DMS-PS1 and DMS-PS2, were effective against a broad spectrum of microorganisms, including antibiotic-resistant bacteria. nih.gov These findings highlight the potential of the dermaseptin family, and by extension possibly this compound, in combating MDR infections.

Inhibition of Biofilm Formation and Eradication of Mature Biofilms

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. biorxiv.org Antimicrobial peptides are being explored for their anti-biofilm capabilities. Dermaseptins have been shown to not only inhibit the formation of biofilms but also to disrupt and eradicate established ones. nih.govnih.gov For example, Dermaseptin-S1 at a concentration of 100 µM was found to inhibit biofilm formation by Candida albicans. nih.gov Furthermore, DMS-PS1 and DMS-PS2 displayed significant potency against both Gram-positive and Gram-negative bacterial biofilms. nih.gov One study on a dermaseptin derivative demonstrated its ability to disrupt mature biofilms of C. auris, penetrating the biofilm matrix and affecting the viability of the embedded yeast cells. nih.gov

Antifungal Activity

In addition to their antibacterial properties, dermaseptins exhibit potent antifungal activity. researchgate.net

Action Against Yeast Species

Dermaseptins have demonstrated efficacy against various yeast species, including pathogenic Candida strains. nih.gov For instance, several dermaseptins, including DRS-B1-B2, DRS-S1-S5, DRS-O1, DRS-CA1, and DRS-DU1, have shown cytotoxic activity against Candida albicans. nih.gov A recent study investigating a dermaseptin against the multidrug-resistant yeast Candida auris reported a Minimum Inhibitory Concentration (MIC) of 15.62 μg/mL and a Minimum Fungicidal Concentration (MFC) of 31.25 μg/mL. nih.gov The same study noted even stronger activity against Candida albicans, with an MIC of 0.125 μg/mL and an MFC of 0.25 μg/mL. nih.gov These findings underscore the potential of dermaseptins as effective antifungal agents.

Table 3: Antifungal Efficacy of a Dermaseptin Against Candida Species

Fungal Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Minimum Fungicidal Concentration (MFC) (µg/mL)
Candida auris 15.62 31.25

Efficacy Against Filamentous Fungi

The dermaseptin family of peptides exhibits potent antifungal activity against a range of filamentous fungi, including species that are pathogenic to humans. researchgate.netnih.govnih.gov While specific minimum inhibitory concentration (MIC) data for this compound against filamentous fungi is not detailed in current research, the broader family demonstrates significant efficacy. researchgate.netnih.gov For instance, members of the dermaseptin family have shown lytic activity against fungi such as Aspergillus fumigatus. researchgate.net Studies on other dermaseptins have established their ability to inhibit the growth of germinating conidia from Aspergillus and Fusarium species at micromolar concentrations. nih.gov

The general mechanism involves interaction with the fungal cell membrane, leading to permeabilization. researchgate.net A counterpart peptide to this compound, known as DRS-DI2, has also been noted for its anti-fungal properties. researchgate.net The UniProt database categorizes this compound as having general antimicrobial and antibiotic functions. uniprot.org

Table 1: Antifungal Efficacy of the Dermaseptin Family Against Select Filamentous Fungi
Fungal SpeciesDermaseptin MemberEfficacy Measurement (LD50)Citation
Aspergillus flavus (germinating conidia)Dermaseptin4.0 µM nih.gov
Aspergillus fumigatus (germinating conidia)Dermaseptin0.05 µM nih.gov
Aspergillus niger (germinating conidia)Dermaseptin2.0 µM nih.gov
Fusarium moniliforme (germinating conidia)Dermaseptin0.3 µM nih.gov
Fusarium oxysporum (germinating conidia)Dermaseptin0.8 µM nih.gov

Induction of Fungal Apoptosis Pathways

The primary antifungal mechanism of action for the dermaseptin peptide family is the disruption and permeabilization of the fungal cell membrane. researchgate.netnih.gov Dermaseptins are cationic and amphipathic, properties that facilitate their interaction with the phospholipids (B1166683) in the target cell's membrane. nih.gov This interaction leads to a loss of membrane integrity and, ultimately, cell lysis. researchgate.net

Beyond direct membrane permeabilization, some members of the dermaseptin family have been shown to induce apoptosis, or programmed cell death, in fungi. nih.gov For example, Dermaseptin-S3 is noted for its ability to trigger apoptotic pathways in fungal cells. nih.gov The process involves binding to specific components of the fungal cell wall and membrane, such as ergosterol, which disrupts cellular processes and initiates the apoptotic cascade. nih.gov While the precise pathway induced by this compound has not been specifically elucidated, the mechanisms are likely shared with other members of its family.

Antiprotozoal and Antiparasitic Activity

Effects on Leishmania Species

This compound has demonstrated antiparasitic activity against protozoa belonging to the genus Leishmania. unb.br This aligns with the broader capabilities of the dermaseptin family, which are known to be effective against various Leishmania species. nih.gov For example, Dermaseptin-01 (DRS-01) exerts a concentration-dependent leishmanicidal effect on the promastigote forms of Leishmania amazonensis. researchgate.net Similarly, a dermaseptin peptide isolated from Phyllomedusa sauvagii skin was found to inhibit the growth of Leishmania mexicana promastigotes by 50% at a concentration of 3 µM and achieved 100% inhibition at 10 µM. researchgate.net Other research confirmed the leishmanicidal activity of DRS-01, showing it caused the death of all metacyclic promastigote cells within 45 minutes of exposure. nih.gov

Activity Against Trypanosoma cruzi

Research has confirmed that this compound is active against Trypanosoma cruzi, the parasite responsible for Chagas disease. unb.br This finding is consistent with the known anti-trypanosomal properties of the dermaseptin family. researchgate.netnih.gov Studies on Dermaseptin-01 (DS-01) showed potent activity against both the trypomastigote and epimastigote forms of T. cruzi. nih.gov At a concentration of approximately 6 µM, DS-01 eliminated all protozoan cells within a two-hour incubation period. nih.gov Furthermore, a related peptide, DRS-DI2, which is considered a counterpart to this compound, also possesses anti-Trypanosoma cruzi activity. researchgate.net

Table 2: Antiprotozoal Activity of the Dermaseptin Family
ParasiteDermaseptin MemberFindingCitation
Leishmania sp.This compoundExhibits antiparasitic activity. unb.br
Leishmania amazonensisDermaseptin-01Leishmanicidal effect observed. researchgate.net
Leishmania mexicanaDermaseptin (from P. sauvagii)IC50 of 3 µM against promastigotes. researchgate.net
Trypanosoma cruziThis compoundExhibits activity against the parasite. unb.br
Trypanosoma cruziDermaseptin-01Lytic to trypomastigote and epimastigote forms at ~6 µM. nih.gov
Plasmodium falciparumThis compoundExhibits antiparasitic activity. unb.br

Broader Spectrum Against Other Parasitic Organisms

The antiparasitic action of the dermaseptin family extends beyond Leishmania and Trypanosoma. nih.gov Specific research indicates that this compound is active against Plasmodium falciparum, the protozoan that causes the most severe form of malaria. unb.br This is supported by findings on other dermaseptins, such as derivatives of Dermaseptin-S3 and S4, which are capable of targeting malarial parasites. nih.gov Additionally, Dermaseptin-01 has demonstrated activity against Schistosoma mansoni, a parasitic flatworm responsible for schistosomiasis. nih.gov

Antiviral Activity against Select Pathogens

This compound has been identified as having antiviral properties, specifically against Junin virus and Herpes Simplex Virus (HSV). unb.br The anti-HSV activity is a known characteristic of the dermaseptin family. researchgate.netfrontiersin.org For instance, other dermaseptins have been shown to reduce the infectivity of HSV-1 and HSV-2. frontiersin.org The mechanism of action for some dermaseptins against HSV involves interaction with heparan sulfate (B86663) on the host cell surface, which reduces the attachment of the virus. frontiersin.org Studies on Dermaseptin-S4 indicated that its inhibitory effect is exerted at a very early stage of the viral replication cycle, either before or during the adsorption of the virus to the target cell. researchgate.net In contrast, one study found that Dermaseptin-01 was effective against Dengue virus type 2 but did not show activity against Herpes Simplex Virus type 1 or Vaccinia virus, highlighting the variability of antiviral spectra within the peptide family. unirioja.esunirioja.es

Structure Activity Relationship Sar Studies and Peptide Engineering of Dermaseptin J8 Analogs

Rational Design Principles for Enhanced Potency and Selectivity

The rational design of dermaseptin (B158304) analogs is guided by several key physicochemical principles aimed at maximizing antimicrobial efficacy while minimizing toxicity to host cells. A primary strategy involves modulating the peptide's net positive charge and hydrophobicity. Increasing the cationic nature, often by substituting neutral amino acids with basic residues like lysine (B10760008), enhances the initial electrostatic attraction to negatively charged microbial membranes. nih.gov This is balanced with optimizing hydrophobicity, as an appropriate level is crucial for inserting the peptide into the lipid bilayer and disrupting the membrane. nih.gov

Another core principle is the stabilization of the amphipathic α-helical conformation. nih.gov This secondary structure is critical for the peptide's lytic activity, as it positions hydrophobic residues to interact with the membrane's lipid core and hydrophilic residues to face the aqueous environment. mdpi.com Modifications that promote a stable helical structure in a membrane-mimetic environment are often correlated with higher potency. nih.gov C-terminal amidation is a frequently employed modification that enhances antimicrobial activity and improves peptide stability by neutralizing the negative charge of the C-terminal carboxyl group and increasing resistance to carboxypeptidases. nih.gov

Amino Acid Substitutions and Their Impact on Biological Activity

Specific amino acid substitutions have been shown to dramatically alter the biological activity profile of dermaseptin peptides. Studies on Dermaseptin S4, a close homolog, provide significant insights that are applicable to the broader family. For instance, substituting methionine at position 4 with lysine (K4-S4) or alanine at position 20 with lysine (K20-S4) significantly impacts activity. semanticscholar.org

The double-substituted analog, K4K20-S4, demonstrated a remarkable increase in antibacterial potency, being more potent by two orders of magnitude against bacteria compared to the native Dermaseptin S4. nih.govresearchgate.net While its activity against protozoa and red blood cells also increased, the enhancement was only 2- to 3-fold, indicating a substantial improvement in selective toxicity towards bacterial pathogens. nih.govresearchgate.net These substitutions enhance the peptide's net positive charge and reduce its tendency to aggregate in solution, which is believed to be responsible for the limited action spectrum of the native peptide. semanticscholar.orgnih.gov

Peptide AnalogModificationImpact on Biological Activity
K4-S4 Methionine at position 4 replaced with LysineEnhanced antibacterial activity. semanticscholar.org
K20-S4 Alanine at position 20 replaced with LysineLess aggregated in solution compared to native S4. nih.gov
K4K20-S4 Double substitution (M4K and A20K)Potency against bacteria increased by 2 orders of magnitude; selectivity improved significantly. nih.govresearchgate.net
DRP-AC4a Increased net positive chargeSignificantly increased potency against bacteria compared to the natural peptide. researchgate.netnih.gov

Truncation and D-Amino Acid Scan Analogs

Peptide engineering also involves modifying the peptide backbone through truncation and stereochemical changes. Truncation studies, which involve creating shorter versions of the peptide, have revealed that the full length of the native peptide is not always necessary for potent activity. A 15-mer version of a Dermaseptin S4 analog displayed maximal antibacterial activity, showing a potency increase of two orders of magnitude compared to the native peptide while exhibiting reduced hemolytic activity. researchgate.net This demonstrates that shorter sequences can retain or even exceed the efficacy of the parent molecule, offering advantages in terms of synthesis cost and potential for development. semanticscholar.org

Introducing D-amino acids in place of the natural L-amino acids is a powerful strategy to increase peptide stability. Peptides composed of D-amino acids are resistant to degradation by proteases, which is a significant hurdle for the therapeutic use of peptides. nih.gov While this modification doesn't alter the net charge, it can affect interactions with chiral targets. nih.gov An enantiomer of a dermaseptin truncate, DMPC-10B, which substituted L-Lysine and L-Leucine with their D-forms, exhibited similar antimicrobial strength to its parent peptide but had lower cytotoxicity and hemolytic activity. nih.gov

Peptide Modifications for Optimized Performance

Beyond amino acid substitution, other chemical modifications are employed to optimize performance. The design of centrosymmetric structures, where peptide sequences are arranged symmetrically, has been shown to increase biological activity. nih.gov This can be combined with the strategic placement of aromatic residues, such as Tryptophan (Trp), which can anchor the peptide to the microbial membrane and enhance its disruptive capabilities. nih.gov

Fatty acid conjugation is another modification strategy that can significantly improve a peptide's bioactivity. mdpi.com Attaching a fatty acid chain to the N-terminus increases the peptide's hydrophobicity, which can enhance its interaction with and disruption of bacterial membranes. mdpi.com This modification has also been shown to improve stability against proteolytic degradation. mdpi.com

Evaluation of Analog Activity Against Diverse Pathogen Categories

Dermaseptin-J8 analogs have been evaluated against a wide spectrum of pathogens, demonstrating their broad applicability. These peptides show activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Acinetobacter baumannii). mdpi.comnih.govresearchgate.net

The analog K4K20S4 has been reported to have a Minimum Inhibitory Concentration (MIC) as low as 3.125 μg/mL against the opportunistic pathogen A. baumannii. nih.gov The activity of dermaseptins extends to fungi, with demonstrated cytotoxicity against Candida albicans and Aspergillus fumigatus. nih.gov Furthermore, antiviral properties have been observed, with S4 analogs showing the ability to inactivate the Zika virus before it infects host cells. nih.gov The parent dermaseptin family is also known for its potent activity against various protozoa. semanticscholar.org

Pathogen CategoryExample PathogenDermaseptin Analog Activity
Gram-Negative Bacteria Acinetobacter baumanniiMICs for various analogs range from 3.125 to 12.5 μg/mL. nih.govmdpi.com
Gram-Negative Bacteria Escherichia coliDermaseptin-PD-1 and PD-2 show effective inhibition. mdpi.com
Gram-Positive Bacteria Staphylococcus aureusBroad-spectrum activity demonstrated by multiple dermaseptin-like peptides. mdpi.com
Yeast/Fungi Candida albicansVarious dermaseptins, including S-family members, show cytotoxicity. mdpi.comnih.gov
Viruses Zika Virus (ZIKV)S4 analogs exhibit antiviral activity at low concentrations (3 to 12.5 μg/ml). nih.gov

Computational Modeling and Prediction in Peptide Design

The design of novel this compound analogs is increasingly supported by computational modeling and predictive algorithms. frontiersin.org These in silico techniques allow researchers to predict the structural and functional consequences of specific modifications before undertaking costly and labor-intensive chemical synthesis. biophysics.orgresearchgate.net

Computational approaches include template-based modeling and free modeling to predict the three-dimensional structure of peptide analogs. nih.gov Software and specialized algorithms can then be used to simulate how these peptides will interact with microbial membranes. biophysics.org By predicting properties like helicity, hydrophobic moment, and binding affinity, these models help identify candidates with a high probability of success. nih.govfrontiersin.org This rational, computer-aided approach accelerates the discovery pipeline, enabling the design of peptides with highly specific and optimized properties for targeting diverse pathogens. biophysics.orgresearchgate.net

Advanced Research Methodologies in Dermaseptin J8 Studies

Peptide Synthesis Techniques (e.g., Solid-Phase Peptide Synthesis)

The primary method for producing Dermaseptin-J8 and its analogs for research purposes is Solid-Phase Peptide Synthesis (SPPS). nih.govbachem.com This technique offers a controlled and efficient way to assemble amino acids in a specific sequence on a solid resin support. bachem.com The process involves anchoring the C-terminal amino acid to the insoluble polymer, followed by sequential addition of protected amino acids. Each cycle consists of deprotection of the Nα-protecting group, washing, coupling of the next protected amino acid, and further washing steps. bachem.com This method simplifies purification as the growing peptide chain remains attached to the solid phase, allowing for easy removal of excess reagents and byproducts. bachem.com

Key steps in the SPPS of this compound include:

Resin and Linker Selection: A suitable resin, such as a polyamide/kieselguhr resin, and a linker like 4-(Hydroxymethyl) phenoacetic acid are used. nih.gov

Amino Acid Protection: Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is commonly employed to protect the amino group of the amino acids. nih.govbeilstein-journals.org

Coupling and Deprotection: The protected amino acids are activated and coupled to the growing peptide chain. The Fmoc protecting group is then removed to allow for the next coupling reaction. beilstein-journals.org

Cleavage and Purification: Once the full peptide sequence is assembled, it is cleaved from the resin. The crude peptide is then purified using techniques like gel filtration, ion-exchange chromatography, and high-performance liquid chromatography (HPLC). nih.gov

The homogeneity and correct sequence of the synthesized this compound are confirmed by analytical HPLC, amino acid analysis, and mass spectrometry. nih.gov Synthetic replicates have been shown to be indistinguishable from the natural peptide in terms of their chromatographic and mass spectrometric properties. nih.gov

High-Throughput Screening Assays for Antimicrobial Efficacy

To efficiently evaluate the antimicrobial potential of this compound and its derivatives against a wide range of microorganisms, high-throughput screening (HTS) assays are utilized. frontiersin.orgbiorxiv.org These assays allow for the rapid testing of numerous compounds at various concentrations.

A common HTS method is the microdilution assay, which is often adapted for a 96-well microtiter plate format. frontiersin.org This method involves preparing serial dilutions of the peptide in a suitable growth medium, such as Mueller-Hinton Broth (MHB) for bacteria or RPMI for fungi. frontiersin.org A standardized inoculum of the test microorganism is then added to each well. The plates are incubated under controlled conditions, and microbial growth is typically assessed by measuring the optical density (OD) or by using a metabolic indicator dye.

The primary endpoints determined from these assays are:

Minimum Inhibitory Concentration (MIC): The lowest concentration of the peptide that visibly inhibits the growth of the microorganism. nih.gov

Minimum Bactericidal Concentration (MBC): The lowest concentration of the peptide that results in a significant reduction (e.g., 99.9%) in the initial inoculum. nih.gov

For instance, studies on Dermaseptin (B158304) derivatives have reported MIC values ranging from 3.125 to 12.5 μg/mL and MBC values from 6.25 to 25 μg/mL against Acinetobacter baumannii. nih.gov

Microscopic Analysis of Cellular and Subcellular Interactions (e.g., Confocal Microscopy)

Confocal microscopy is a powerful imaging technique used to visualize the interactions of this compound with microbial and host cells at high resolution. frontiersin.orgspringernature.com This method reduces out-of-focus light, allowing for the creation of sharp, detailed optical sections of a sample. springernature.com By labeling the peptide with a fluorescent probe, researchers can track its localization and effects on cellular structures.

Confocal microscopy studies have been instrumental in:

Visualizing Membrane Disruption: By observing fluorescently labeled Dermaseptin interacting with bacterial cells, it's possible to confirm that the peptide targets and disrupts the cell membrane. researchgate.net

Investigating Cellular Entry: This technique helps to determine if the peptide enters the cell or acts solely on the outer membrane. frontiersin.org

Assessing Morphological Changes: Confocal imaging can reveal changes in cell shape, size, and internal organization induced by the peptide.

In addition to confocal microscopy, atomic force microscopy (AFM) has been used to study the morphological alterations caused by dermaseptin derivatives on the bacterial surface. nih.gov AFM provides topographical images of the cell surface, revealing significant changes and damage caused by the peptide. nih.gov

Gene Expression Profiling and Transcriptomic Analysis in Response to Peptide Exposure

To understand the broader cellular response to this compound, researchers employ gene expression profiling and transcriptomic analysis, often using techniques like RNA sequencing (RNA-Seq). frontiersin.orgtum.demdpi.com These methods provide a comprehensive overview of the changes in gene activity within a microorganism upon exposure to the peptide.

The general workflow for a transcriptomic analysis involves:

Exposure and RNA Extraction: Microbial cultures are treated with this compound, and total RNA is extracted from the cells. tum.de

Library Preparation and Sequencing: The extracted RNA is converted to a cDNA library and sequenced using a high-throughput platform. peerj.com

Data Analysis: The sequencing reads are aligned to a reference genome, and the expression levels of all genes are quantified. peerj.com Differentially expressed genes (DEGs) between treated and untreated samples are identified. frontiersin.org

Functional Annotation: The DEGs are then analyzed using bioinformatics tools to identify the biological pathways and cellular processes that are most affected by the peptide. mdpi.comnih.gov This is often done through Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) enrichment analyses. tum.denih.gov

Transcriptomic studies can reveal that antimicrobial peptides like this compound may have intracellular targets in addition to their membrane-disrupting activity. asm.org For example, analysis might show changes in genes related to energy metabolism, protein synthesis, or stress responses, providing a more complete picture of the peptide's mechanism of action. asm.org

Biophysical Characterization of Peptide-Membrane Interactions (e.g., Liposome (B1194612) Lysis Assays, Surface Pressure Measurements)

Biophysical techniques are essential for characterizing the fundamental interactions between this compound and lipid membranes, which are the primary target of this class of peptides. nih.govnih.gov These methods help to elucidate the molecular details of how the peptide disrupts membrane integrity.

Liposome Lysis Assays: These assays use artificial lipid vesicles called liposomes to model cell membranes. nih.govnih.gov The liposomes are loaded with a fluorescent dye, such as calcein, at a concentration high enough to cause self-quenching. mdpi.com When this compound interacts with and disrupts the liposome membrane, the dye is released, leading to a decrease in quenching and an increase in fluorescence intensity. mdpi.com The rate and extent of this fluorescence increase provide a measure of the peptide's membrane-lytic activity. mdpi.com These assays can be used to study how factors like lipid composition and pH affect the peptide's disruptive capabilities. mdpi.com

Surface Pressure Measurements: This technique involves creating a lipid monolayer at an air-water interface, which serves as a simplified model of a cell membrane. The interaction of this compound with this monolayer is monitored by measuring changes in surface pressure. An increase in surface pressure indicates that the peptide is inserting into the lipid film, providing insights into its ability to penetrate and disrupt the membrane.

Research MethodologyKey Findings for this compound and Related Peptides
Solid-Phase Peptide Synthesis (SPPS) Enables the production of high-purity synthetic this compound and its analogs for research. nih.govbachem.com
High-Throughput Screening (HTS) Allows for the rapid determination of MIC and MBC values against a broad spectrum of microbes. nih.govfrontiersin.org
Confocal Microscopy Confirms membrane disruption as a key mechanism of action and allows visualization of peptide-cell interactions. frontiersin.orgresearchgate.net
Gene Expression Profiling Reveals the complex cellular responses to peptide exposure, including potential intracellular targets. asm.org
Liposome Lysis Assays Quantifies the membrane-disrupting activity of the peptide and the influence of environmental factors. mdpi.com

Synergistic Interactions of Dermaseptin J8 with Other Agents

Combinatorial Studies with Conventional Antimicrobials

The combination of antimicrobial peptides (AMPs) like dermaseptins with conventional antibiotics is a promising strategy to overcome antibiotic resistance. frontiersin.org Generally, AMPs can enhance the efficacy of traditional antibiotics through various mechanisms. One common mechanism is the permeabilization of the bacterial membrane by the AMP, which facilitates the entry of the antibiotic into the cell, allowing it to reach its intracellular target in higher concentrations. cosmosscholars.com This can re-sensitize resistant bacteria to antibiotics they would otherwise be able to resist. frontiersin.org

Studies on peptides with similar mechanisms of action to dermaseptins have shown synergistic effects with antibiotics such as vancomycin, ciprofloxacin, and tetracycline (B611298) against resistant bacterial strains. frontiersin.org For instance, some AMPs have been shown to work in concert with antibiotics like azithromycin (B1666446) to disrupt both the cell wall and protein synthesis in bacteria. frontiersin.org While these studies provide a strong rationale for investigating such combinations with Dermaseptin-J8, specific research and data for this particular peptide are currently unavailable.

Synergism with Other Antimicrobial Peptides

Research has shown that different members of the dermaseptin (B158304) family can act synergistically with one another. nih.govnih.gov In some cases, the combination of different dermaseptin peptides has resulted in a dramatic increase in antimicrobial activity, sometimes by as much as 100-fold, compared to the activity of the individual peptides. nih.gov For example, studies on dermaseptin-PD-1 and dermaseptin-PD-2 demonstrated a synergistic effect against E. coli. nih.gov

This synergy is thought to arise from the peptides having slightly different modes of action or targets on the microbial cell surface, leading to a more comprehensive and effective attack. nih.gov The combination of multiple peptides may also hinder the development of resistance, as it would be more challenging for a microorganism to develop resistance to several simultaneous threats. cosmosscholars.com Again, while this is a known phenomenon within the dermaseptin family, specific studies detailing the synergistic interactions of this compound with other AMPs have not been identified.

Mechanistic Basis of Enhanced Activity in Combinatorial Approaches

The enhanced activity observed in combinatorial approaches with dermaseptins and other antimicrobial agents is generally attributed to a few key mechanisms. The primary mechanism for dermaseptins is their ability to disrupt the microbial cell membrane. researchgate.net As cationic and amphipathic peptides, they are electrostatically attracted to the negatively charged components of bacterial membranes. nih.gov

Upon reaching a sufficient concentration, these peptides can insert into the lipid bilayer, leading to the formation of pores or channels through models such as the "barrel-stave" or "carpet-like" mechanism. nih.gov This disruption of the membrane integrity leads to the leakage of essential cellular components and ultimately cell death. mdpi.com

In a synergistic context with conventional antibiotics, this membrane permeabilization is the critical first step that allows the second agent to enter the cell more easily and exert its own antimicrobial effect, which may include the inhibition of protein synthesis, nucleic acid synthesis, or cell wall synthesis. cosmosscholars.comnih.gov

When combined with other AMPs, synergy can result from cooperative disruption of the membrane, where different peptides might stabilize pore formation or target different lipid domains within the membrane, leading to a more profound and rapid breakdown of the membrane barrier. frontiersin.org Some AMPs can also translocate across the membrane without causing complete lysis and then interfere with intracellular processes, such as protein and DNA synthesis, which could be another avenue for synergistic action. nih.gov

While these mechanisms are well-established for the dermaseptin family and other AMPs, their specific applicability to and elucidation for this compound in combination therapies awaits dedicated scientific investigation.

Emerging Research Directions and Future Perspectives for Dermaseptin J8

Elucidation of Resistance Mechanisms to Dermaseptin-J8

A significant area of ongoing research is to understand how microorganisms might develop resistance to this compound. While antimicrobial peptides are generally considered less prone to resistance development compared to conventional antibiotics, the potential for resistance remains a critical consideration for their long-term therapeutic application. nih.govskintherapyletter.com

Mechanisms of bacterial resistance to antibiotics can be varied and complex. skintherapyletter.com Some common strategies employed by bacteria include:

Alterations in Membrane Permeability: Bacteria can modify their cell membranes to prevent the entry of antimicrobial agents. skintherapyletter.com This can involve changes to the lipid composition or the structure of porins, which are channels that allow substances to pass through the membrane. skintherapyletter.com

Efflux Pumps: These are specialized proteins that actively pump toxic substances, including antibiotics, out of the bacterial cell. skintherapyletter.com

Target Protection: In this mechanism, a bacterial protein binds to the antibiotic's target within the cell, shielding it from the drug's effects. skintherapyletter.com

While specific studies on resistance to this compound are still emerging, research into the broader family of dermaseptins and other AMPs provides a framework for understanding potential resistance pathways. The "carpet model" is often used to describe how dermaseptins work, where the peptides accumulate on the microbial membrane surface before disrupting it. ntu.edu.sgvulcanchem.com Resistance could theoretically arise from changes in the membrane's surface charge or composition, making it less attractive to the cationic dermaseptin (B158304) peptides.

Application in Novel Delivery Systems for Enhanced Efficacy in Research Models

To improve the effectiveness and stability of peptides like this compound for research purposes, scientists are exploring various novel drug delivery systems. mdpi.comjptcp.comscienceopen.com These systems aim to overcome challenges such as poor solubility, short half-life, and lack of specific targeting. mdpi.com

Some promising approaches for peptide delivery include:

Nanoparticles: Encapsulating peptides within nanoparticles, such as those made from alginate, can protect them from degradation and enhance their delivery to target cells. mdpi.comnih.govdovepress.comresearchgate.net Studies on a related dermaseptin, DRS-B2, have shown that loading it onto alginate nanoparticles increases its antibacterial activity compared to the peptide alone. mdpi.comnih.govresearchgate.net

Liposomes: These are small vesicles made of a lipid bilayer that can enclose and deliver drugs. uq.edu.au Liposomal formulations can improve the stability of peptides and facilitate their delivery. uq.edu.au Research on a Group A Streptococcus (GAS) vaccine candidate utilized a liposomal delivery system for the J8 peptide to enhance the immune response. uq.edu.au

Microneedles: These are tiny needles that can painlessly penetrate the outer layer of the skin, providing a new way to deliver drugs transdermally. nih.gov This method could be explored for localized delivery of this compound in preclinical models of skin infections.

Delivery SystemDescriptionPotential Advantages for this compound Research
Alginate Nanoparticles Biodegradable polymer-based nanoparticles.Enhanced stability, increased antibacterial efficacy, potential for targeted delivery. mdpi.comnih.govresearchgate.net
Liposomes Spherical vesicles composed of a lipid bilayer.Improved peptide stability, enhanced delivery to cells, potential for co-delivery of multiple agents. uq.edu.au
Microneedles Micro-scale needles for transdermal delivery.Painless application, localized delivery, potential for controlled release. nih.gov

Broader Exploration of Immunomodulatory Roles

Beyond its direct antimicrobial effects, this compound and other dermaseptins are being investigated for their ability to modulate the immune system. nih.govfrontiersin.org This immunomodulatory activity could be a significant advantage in treating infections, as it could help to orchestrate the body's own defense mechanisms.

For instance, Dermaseptin S1 has been shown to stimulate the microbicidal activities of polymorphonuclear leukocytes (neutrophils), which are a key component of the innate immune system. nih.gov It was found to increase the production of reactive oxygen species (a key killing mechanism of neutrophils) and prime them to respond more strongly to other stimuli. nih.gov Another dermaseptin, DRS-01, has demonstrated immunomodulatory effects in the context of Leishmania amazonensis infection. researchgate.net

Further research into this compound's specific effects on immune cells could reveal its potential to:

Enhance phagocytosis (the engulfing of pathogens by immune cells).

Stimulate the production of cytokines and chemokines, which are signaling molecules that coordinate the immune response.

Influence the differentiation and activation of various immune cell types.

Potential in Anti-Tumor Research (In Vitro/Pre-Clinical Cell Lines)

A growing body of evidence suggests that some dermaseptins possess anti-tumor properties. nih.govresearchgate.netnih.gov This has led to increased interest in evaluating the potential of this compound and its analogs in cancer research, specifically in in vitro and pre-clinical cell line models. scielo.org.mxtechnologynetworks.comwuxibiology.comamegroups.org

The proposed mechanism for the anti-tumor activity of some dermaseptins is similar to their antimicrobial action, involving the disruption of the cancer cell membrane. nih.gov Cancer cell membranes often have a different lipid composition and a higher negative charge compared to normal cells, which may make them more susceptible to the lytic action of cationic peptides like dermaseptins. nih.gov

For example, Dermaseptin-B2 has been shown to have anti-proliferative effects on various human tumor cell lines, including prostate cancer. nih.govanr.fr A modified version of Dermaseptin-B2, conjugated to a hormone-like peptide, was developed to specifically target LHRH receptors, which are often overexpressed on prostate cancer cells. nih.gov This "hormonotoxin" demonstrated significant anti-proliferative effects on the PC3 prostate cancer cell line and showed improved tolerability in a mouse xenograft model. nih.gov

Future in vitro studies on this compound would likely involve:

Screening its activity against a panel of different cancer cell lines.

Determining its IC50 (the concentration at which it inhibits 50% of cell growth) for various cell lines.

Investigating its mechanism of cell death (e.g., apoptosis vs. necrosis).

Dermaseptin AnalogCancer Cell Line StudiedObserved Effect
Dermaseptin-B2 Various human tumor cell lines (including prostate)Anti-proliferative activity. nih.govanr.fr
Dermaseptin-B2 Hormonotoxin PC3 (Prostate Cancer)Significant anti-proliferative effect, induction of apoptosis. nih.gov
Dermaseptin-PH Human cancer cell linesAnticancer activities. nih.gov

Strategies for Overcoming Peptide Stability and Production Challenges

A major hurdle in the development of peptide-based therapeutics is their inherent instability and the challenges associated with their large-scale production. Peptides are susceptible to degradation by proteases, have a short half-life in the body, and can be difficult and expensive to synthesize. sci-hub.ru

Several strategies are being explored to address these issues:

Chemical Modifications:

N-terminal acetylation and C-terminal amidation: These modifications can protect the peptide from degradation by exopeptidases and can also stabilize its helical structure, which is often important for its activity. ntu.edu.sg

Amino acid substitution: Replacing natural L-amino acids with their D-isomers can make the peptide more resistant to enzymatic degradation.

Recombinant Production: For large-scale production, expressing the peptide in a host system like bacteria or yeast can be more cost-effective than chemical synthesis. However, this can present its own challenges, such as peptide toxicity to the host or the formation of inclusion bodies.

Peptide Conjugation: Attaching the peptide to a larger molecule, such as a polymer or an antibody, can improve its stability and pharmacokinetic profile.

Development of Peptidomimetics and Non-Peptide Analogs Based on this compound Scaffolds

To overcome the limitations of natural peptides, researchers are designing peptidomimetics and non-peptide analogs. sci-hub.ruscience.govscience.gov These are molecules that mimic the three-dimensional structure and functional properties of the original peptide but have improved drug-like properties, such as better stability, oral bioavailability, and lower manufacturing costs.

The development of peptidomimetics based on the this compound scaffold would involve:

Identifying the Pharmacophore: Determining the key amino acid residues and structural features of this compound that are essential for its biological activity. Structure-activity relationship studies of other dermaseptins have shown that the N-terminal helical domain is often crucial for antimicrobial activity. nih.gov

Computational Modeling: Using computer simulations to design novel molecules that mimic the pharmacophore of this compound.

Chemical Synthesis and Biological Evaluation: Synthesizing the designed analogs and testing their activity in vitro.

By exploring these emerging research directions, scientists hope to unlock the full therapeutic potential of this compound and pave the way for the development of new and effective treatments for a range of diseases.

Q & A

Q. How can this compound derivatives be optimized for selective tumor cell targeting?

  • Methodological Answer : Perform alanine scanning mutagenesis to identify residues critical for cancer vs. bacterial membrane specificity. Integrate transcriptomic data (e.g., overexpression of anionic lipids in cancer cells) to design charge-engineered variants. Validate selectivity using co-culture models (e.g., cancer cells + fibroblasts) and live-cell imaging .

Data Contradiction Analysis

  • Example : Conflicting reports on the role of peptide charge in cytotoxicity can be resolved by distinguishing between adhesion (charge-dependent) and insertion (hydrophobicity-dependent) phases of membrane interaction. Peptides with high adhesion but low insertion (e.g., truncated analogues) may show high binding but low lytic activity, explaining discrepancies in MIC vs. hemolysis data .

Key Experimental Design Table

Parameter Recommendation Rationale
Lipid composition3:1 POPC:POPG for bacterial mimicryMimics anionic bacterial membranes
Peptide concentration0.1–10 µM in SPR assaysAvoids non-specific aggregation
Hemolysis controls0.1% Triton-X as positive controlStandardizes RBC lysis quantification
MD simulation duration≥200 ns per replicateEnsures convergence of insertion metrics

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.